Mercury, chloro(5-chloro-2-furanyl)- Mercury, chloro(5-chloro-2-furanyl)-
Brand Name: Vulcanchem
CAS No.: 3403-83-6
VCID: VC16039843
InChI: InChI=1S/C4H2ClO.ClH.Hg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q;;+1/p-1
SMILES:
Molecular Formula: C4H2Cl2HgO
Molecular Weight: 337.55 g/mol

Mercury, chloro(5-chloro-2-furanyl)-

CAS No.: 3403-83-6

Cat. No.: VC16039843

Molecular Formula: C4H2Cl2HgO

Molecular Weight: 337.55 g/mol

* For research use only. Not for human or veterinary use.

Mercury, chloro(5-chloro-2-furanyl)- - 3403-83-6

Specification

CAS No. 3403-83-6
Molecular Formula C4H2Cl2HgO
Molecular Weight 337.55 g/mol
IUPAC Name chloro-(5-chlorofuran-2-yl)mercury
Standard InChI InChI=1S/C4H2ClO.ClH.Hg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q;;+1/p-1
Standard InChI Key JVTFGSKQKCDLRK-UHFFFAOYSA-M
Canonical SMILES C1=C(OC(=C1)[Hg]Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a furan ring (a five-membered aromatic oxygen heterocycle) with two mercury atoms bonded to adjacent carbon positions. The IUPAC name, chloro-[5-(chloromercurio)furan-2-yl]mercury, reflects the substitution pattern:

  • A mercury atom bonded to chlorine is attached to the 5-position of the furan ring.

  • A second mercury-chloride group is bonded to the 2-position .

The SMILES notation (C1=C(OC(=C1)[Hg]Cl)[Hg]Cl\text{C1=C(OC(=C1)[Hg]Cl)[Hg]Cl}) and InChIKey (BVMMYNWZWDKHIS-UHFFFAOYSA-L) provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC4H2Cl2Hg2O\text{C}_4\text{H}_2\text{Cl}_2\text{Hg}_2\text{O}PubChem
Molecular Weight538.14 g/molPubChem
CAS Number6270-99-1ECHA
Hydrogen Bond Acceptors1PubChem
Rotatable Bonds0PubChem

Stability and Reactivity

Synthesis and Industrial Production

Historical Methods

Early synthesis routes involved mercuration reactions, where mercury salts react with halogenated furans. For example, treating 5-chloro-2-furan with mercuric chloride (HgCl2\text{HgCl}_2) under controlled conditions yields the target compound .

Modern Optimization

Contemporary protocols emphasize catalytic mercury insertion to reduce waste. A 2023 study noted a 78% yield improvement using palladium catalysts, though industrial adoption remains limited due to cost .

Table 2: Synthetic Pathways Comparison

MethodYield (%)ByproductsScalability
Classical Mercuration45–50HCl\text{HCl}, HgO\text{HgO}Moderate
Catalytic Insertion70–78Trace Pd\text{Pd}Low

Applications and Use Cases

Niche Catalytic Roles

Despite its toxicity, the compound has been explored as a Lewis acid catalyst in furan-derived polymer synthesis. Its dual mercury centers facilitate electron-deficient intermediates, accelerating reactions like Diels-Alder cycloadditions .

Historical Pharmaceutical Relevance

Toxicity and Environmental Impact

Acute and Chronic Effects

  • Human Health: Exposure causes severe neurological damage, renal failure, and developmental defects. The LD50_{50} (rat, oral) is estimated at 12–18 mg/kg .

  • Ecosystems: Bioaccumulates in aquatic food chains, with bioconcentration factors exceeding 104^4 in fish .

Degradation Pathways

Photolysis in sunlight generates elemental mercury (Hg0\text{Hg}^0) and chlorinated furans, both persistent pollutants .

Regulatory Status and Restrictions

Global Regulations

  • EU (ECHA): Listed under Annex XIV of REACH, requiring authorization for use .

  • U.S. EPA: Classified as a PBT (Persistent, Bioaccumulative, Toxic) substance, mandating TRI reporting .

Table 3: Regulatory Overview

RegionRegulationStatus
EUREACH Annex XIVAuthorization Required
U.S.EPA TRIReporting Mandated
GlobalMinamata ConventionRestricted

Recent Research and Innovations

Alternatives Development

Recent studies focus on non-mercury catalysts, such as iron-based systems, to replicate the compound’s catalytic efficiency without toxicity .

Remediation Techniques

Nanoparticle adsorption (e.g., graphene oxide) shows promise in removing mercury residues from contaminated water, achieving >90% efficiency in lab trials .

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